Superior HbA1c Reduction vs. Rosiglitazone or Glimepiride Monotherapy in Drug-Naïve T2DM Patients
In a 28-week, double-blind study of 901 drug-naïve subjects, the Rosiglitazone/Glimepiride FDC demonstrated significantly greater HbA1c reduction than either rosiglitazone (RSG) or glimepiride (GLIM) monotherapy [1]. This establishes the combination as a more potent first-line option for achieving target glycemic goals.
| Evidence Dimension | Mean (±SD) change from baseline in HbA1c (%) |
|---|---|
| Target Compound Data | -2.4 ± 1.4% (FDC Regimen A); -2.5 ± 1.4% (FDC Regimen B) |
| Comparator Or Baseline | -1.8 ± 1.5% (RSG monotherapy); -1.7 ± 1.4% (GLIM monotherapy) |
| Quantified Difference | Δ = -0.6% to -0.8% vs. RSG; Δ = -0.7% to -0.8% vs. GLIM |
| Conditions | 28-week, randomized, double-blind, parallel-group study in drug-naïve T2DM subjects with baseline HbA1c >7.5% |
Why This Matters
This directly quantifies the additive efficacy of the fixed-dose combination over either component as a standalone agent, supporting its selection for patients requiring substantial A1c lowering from the outset.
- [1] Chou HS, Palmer JP, Jones AR, Waterhouse B, Ferreira-Cornwell C, Krebs J, et al. Initial treatment with fixed-dose combination rosiglitazone/glimepiride in patients with previously untreated type 2 diabetes. Diabetes Obes Metab. 2008;10(8):627-637. View Source
